2-Methoxy-4-methylbenzoic acid
Overview
Description
2-Methoxy-4-methylbenzoic acid is a trisubstituted aromatic compound . It has the molecular formula C9H10O3 and a molecular weight of 166.17 . The compound is also known as 2-methylanisic acid .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-methylbenzoic acid can be represented by the SMILES stringCOc1cc(C)ccc1C(O)=O
. This indicates that the molecule contains a methoxy group (OCH3), a methyl group (CH3), and a carboxylic acid group (COOH) attached to a benzene ring. Physical And Chemical Properties Analysis
2-Methoxy-4-methylbenzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 308.7±22.0 °C at 760 mmHg, and a flash point of 125.6±15.8 °C . It has a molar refractivity of 44.7±0.3 cm3, and a molar volume of 142.2±3.0 cm3 .Scientific Research Applications
Polyaniline Doping
2-Methoxy-4-methylbenzoic acid is used as a dopant for polyaniline. Research has shown that substituted benzoic acids can significantly enhance the electrical conductivity of polyaniline when mixed in a common solvent. The resulting polyaniline-benzoic acid salts demonstrate improved properties, as evidenced by various characterization techniques like Fourier transform infra-red, X-ray diffraction spectroscopy, and thermogravimetric analysis (Amarnath & Palaniappan, 2005).
Quantum Chemical Calculations
The compound has been subject to quantum chemical calculations to optimize its structure and analyze its properties. Studies involving Density Functional Theory have been conducted to determine molecular characteristics such as dipole moments, HOMO-LUMO energy, and molecular electrostatic potential. These calculations are crucial in understanding the chemical behavior and potential applications of the compound (Kotan & Yuksek, 2021).
Thermogravimetric Analysis and Calorimetry
2-Methoxy-4-methylbenzoic acid derivatives have been analyzed using thermogravimetric analysis and calorimetry. These studies are important to understand the thermal stability and decomposition patterns of the compound and its complexes, which is vital for its application in various thermal processes and materials science (Brzyska & Ożga, 2004).
Synthesis and Reactivity Studies
The compound has been synthesized and its reactivity studied using semi-empirical methods. These methods provide insights into the stability and reactivity of the compound, which are essential for its application in the synthesis of more complex molecules or in various industrial processes (Arsyad et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDWUPMHVDZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344470 | |
Record name | 2-Methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylbenzoic acid | |
CAS RN |
704-45-0 | |
Record name | 2-Methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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